5-Methoxy-6-methylpyrazin-2-amine

Description

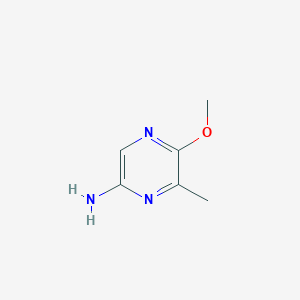

5-Methoxy-6-methylpyrazin-2-amine (CAS 1823918-18-8) is a pyrazine derivative characterized by a methoxy group at position 5, a methyl group at position 6, and an amine at position 2. Its molecular formula is C₆H₉N₃O, with a molecular weight of 139.16 g/mol . The compound is typically stored under inert conditions at 2–8°C to maintain stability. Notably, commercial availability of this compound has been discontinued, necessitating careful consideration of alternative sources or analogs .

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

5-methoxy-6-methylpyrazin-2-amine |

InChI |

InChI=1S/C6H9N3O/c1-4-6(10-2)8-3-5(7)9-4/h3H,1-2H3,(H2,7,9) |

InChI Key |

QEGCSOBKXOSICI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN=C1OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-methylpyrazin-2-amine typically involves the reaction of appropriate pyrazine derivatives with methoxy and methyl substituents. One common method includes the use of 2-chloropyrazine as a starting material, which undergoes nucleophilic substitution reactions to introduce the methoxy and methyl groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product. Techniques such as crystallization and chromatography are often employed for purification .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-6-methylpyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-6-methylpyrazin-2-amine is primarily studied for its potential pharmacological properties. Research indicates that it may act as a precursor or intermediate in the synthesis of biologically active compounds.

Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of pteridine derivatives, which are known for their roles in biological processes and potential therapeutic applications. For instance, the preparation of 3-alkoxy-5-alkylpyrazin-2-amines from this compound has been documented, highlighting its utility in developing new pharmaceuticals .

Antimicrobial Activity

Studies have indicated that pyrazine derivatives exhibit antimicrobial properties. The structural modifications of pyrazines, including this compound, can enhance their efficacy against various pathogens. For example, derivatives have shown activity against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .

Agricultural Applications

This compound is also being explored for its applications in agriculture, particularly as a plant growth regulator or pesticide.

Plant Growth Regulation

Research indicates that compounds similar to this compound can influence plant growth and development. These compounds may promote germination or enhance resistance to environmental stressors, thereby improving crop yields.

Pesticidal Properties

The compound's structural features may confer insecticidal properties, making it a candidate for developing environmentally friendly pesticides. Studies have shown that certain pyrazine derivatives can disrupt the nervous systems of pests, providing an alternative to synthetic insecticides .

Case Studies and Research Findings

In a comparative study, various pyrazine derivatives were tested against common bacterial strains. The results indicated that modifications to the pyrazine core significantly impacted antimicrobial activity:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control Compound | 64 |

This suggests that this compound could be more effective than some existing antibiotics .

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of 5-Methoxy-6-methylpyrazin-2-amine with analogous pyrazine and pyrimidine derivatives:

Key Comparisons

Substituent Effects on Reactivity :

- Electron-donating groups : Methoxy (-OCH₃) at position 5 (in this compound) enhances resonance stabilization compared to methyl (-CH₃) in 5-Methylpyrazin-2-amine .

- Electron-withdrawing groups : Chloro (-Cl) or bromo (-Br) substituents (e.g., in 3-Chloro-5-methylpyrazin-2-amine or 3,5-Dibromo-6-methylpyrazin-2-amine) increase electrophilicity, facilitating nucleophilic substitution reactions .

Physicochemical Properties: Solubility: Methoxy groups generally improve water solubility compared to methyl or halogenated analogs.

Applications: Pharmaceutical intermediates: 3-Chloro-5-methylpyrazin-2-amine and 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine are explicitly noted for use in drug synthesis . Cross-coupling reactions: Brominated analogs (e.g., 3,5-Dibromo-6-methylpyrazin-2-amine) serve as substrates in palladium-catalyzed reactions .

Biological Activity

5-Methoxy-6-methylpyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C7H10N4O

- Molecular Weight : 166.18 g/mol

- IUPAC Name : this compound

This compound's biological activity is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the methoxy and amino groups facilitates hydrogen bonding and enhances binding affinity to target sites, which may lead to inhibition or modulation of enzymatic activity.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

Several studies provide insights into the biological activity of related pyrazine compounds:

-

Study on Antimycobacterial Activity :

- A series of N-substituted pyrazines were synthesized and evaluated for their antimycobacterial activity. Compounds with specific substitutions showed MIC values as low as 6.25 µg/mL against Mycobacterium tuberculosis. The study emphasized the importance of lipophilicity in enhancing biological activity .

- Structure–Activity Relationship (SAR) Studies :

- In Vivo Efficacy Testing :

Data Table: Biological Activities of Related Pyrazine Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.